molecular formula C11H14BrFSi B14176028 (2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane CAS No. 918667-12-6

(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane

Cat. No.: B14176028
CAS No.: 918667-12-6
M. Wt: 273.22 g/mol
InChI Key: NYULMVBJZJOFNZ-UHFFFAOYSA-N
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Description

(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane is an organosilicon compound characterized by the presence of a bromo, fluoro, and phenyl group attached to an ethenyl moiety, which is further bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane typically involves the reaction of 2-bromo-2-fluoro-1-phenylethene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive bromo and fluoro groups. These groups can undergo nucleophilic substitution, allowing the compound to form new bonds with other molecules. The trimethylsilyl group provides stability and enhances the compound’s reactivity in certain reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane is unique due to the combination of bromo, fluoro, phenyl, and trimethylsilyl groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

918667-12-6

Molecular Formula

C11H14BrFSi

Molecular Weight

273.22 g/mol

IUPAC Name

(2-bromo-2-fluoro-1-phenylethenyl)-trimethylsilane

InChI

InChI=1S/C11H14BrFSi/c1-14(2,3)10(11(12)13)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

NYULMVBJZJOFNZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C(F)Br)C1=CC=CC=C1

Origin of Product

United States

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